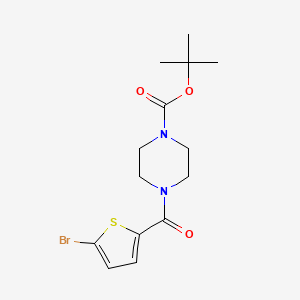

Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19BrN2O3S It is a piperazine derivative that features a tert-butyl ester group and a brominated thiophene moiety

Properties

IUPAC Name |

tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3S/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12(18)10-4-5-11(15)21-10/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGGMJYQYBZNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146652 | |

| Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-71-6 | |

| Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Piperazine Intermediate

- Starting Material: Tert-butyl piperazine-1-carboxylate is dissolved in THF.

- Addition of Base: Triethylamine is added as a base.

- Reaction with Bromothiophene Derivative: The bromothiophene compound is introduced under stirring at low temperatures (e.g., 0°C).

- Purification: The reaction mixture is concentrated under reduced pressure, and the product is extracted using DCM.

Step 2: Coupling Reaction

- Intermediate Activation: The piperazine intermediate reacts with a carbonyl-containing bromothiophene derivative.

- Catalysis: A coupling agent or catalyst may be used to enhance reactivity.

- Final Purification: The crude product is purified using column chromatography or recrystallization techniques.

Step 3: Final Product Formation

The tert-butyl group ensures stability and enhances solubility, making the compound suitable for further applications.

Yield Optimization

To maximize yield:

- Ensure precise temperature control during sensitive steps.

- Use high-purity solvents and reagents.

- Employ inert atmospheres to minimize degradation.

Data Table: Key Reaction Parameters

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Formation of Intermediate | Tert-butyl piperazine-1-carboxylate, TEA | THF, 0°C, inert atmosphere | Piperazine intermediate |

| Coupling Reaction | Bromothiophene derivative | Catalyst, room temperature | Coupled intermediate |

| Final Purification | DCM, column chromatography | Reduced pressure | This compound |

Challenges and Considerations

- The bromine atom in bromothiophene can lead to side reactions; therefore, reaction conditions must be tightly controlled.

- Purification steps are critical to remove impurities that may arise during coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted thiophene derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Hydrolysis: Piperazine carboxylic acid derivatives.

Scientific Research Applications

Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(5-chlorothiophene-2-carbonyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological activities .

Biological Activity

Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate (TBBC) is a synthetic organic compound notable for its potential applications in medicinal chemistry. This article delves into the biological activities of TBBC, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBBC is characterized by the following structural formula:

- Molecular Formula : C14H19BrN2O3S

- Molecular Weight : 375.29 g/mol

The compound features a piperazine ring, a tert-butyl group, and a bromothiophene moiety, which contribute to its unique chemical properties and biological activities. The presence of the bromine atom enhances its reactivity and potential binding affinity to various biological targets.

The biological activity of TBBC primarily involves its interactions with specific receptors and enzymes. Notably, it has been studied for its antagonistic effects on the CCR2b receptor , which is implicated in inflammatory processes. This interaction suggests that TBBC may modulate inflammatory responses, positioning it as a candidate for therapeutic applications in treating inflammatory diseases.

Potential Mechanisms Include:

- Receptor Binding : TBBC's structure allows it to effectively bind to receptors involved in inflammatory pathways.

- Enzyme Modulation : It may influence enzyme activities that are crucial in metabolic pathways related to inflammation.

- Substitution Reactions : The bromine atom can undergo nucleophilic substitution, potentially altering the compound’s activity profile.

Biological Activity Studies

Research has highlighted several key areas where TBBC exhibits significant biological activity:

- Anti-inflammatory Activity : Studies indicate that TBBC can inhibit the CCR2b receptor, which is associated with the modulation of inflammatory responses. This makes it a promising candidate for further investigation in anti-inflammatory drug development.

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to TBBC show potential antimicrobial activity. While specific data on TBBC's antimicrobial efficacy is limited, its structural analogs have demonstrated significant activity against various pathogens .

- Potential Anticancer Activity : The unique structural features of TBBC may confer anticancer properties, although detailed studies focusing specifically on this aspect are still required .

Comparative Analysis with Similar Compounds

To contextualize TBBC’s biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Piperazine ring with bromophenyl | Focused on dopamine D3 receptor binding |

| Tert-butyl 4-(methoxymethylcarbamoyl)piperidine-1-carboxylate | Piperidine instead of piperazine | Shows selective binding to dopamine receptors |

| Tert-butyl 4-(5-chloro-4-methylthiazol-2-yl)piperazine-1-carboxamide | Contains thiazole moiety | Potential anti-inflammatory activity |

These compounds illustrate the diversity within this class of molecules while underscoring the unique interactions of TBBC with inflammatory pathways.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of TBBC in various contexts:

- In Vitro Studies : Experiments have shown that TBBC can effectively inhibit cell lines associated with inflammation and cancer. Detailed assays are needed to quantify its effectiveness compared to established drugs .

- Molecular Docking Studies : Computational studies suggest that TBBC has favorable binding affinities for the CCR2b receptor, indicating its potential as a lead compound for drug development targeting inflammatory diseases .

Q & A

Q. Advanced

- Docking studies : Target the compound’s carbonyl and piperazine groups for interactions with enzymes like Bruton’s tyrosine kinase (BTK) or HIF prolyl-hydroxylase .

- MD simulations : Assess stability of derivatives in binding pockets over 100+ ns trajectories .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

What in vitro assays are suitable for evaluating its biological activity?

Q. Advanced

- Enzyme inhibition assays : Measure IC50 against targets like BTK using ADP-Glo™ kinase assays .

- Cellular uptake studies : Use fluorescently tagged derivatives to assess membrane permeability via flow cytometry .

- Cytotoxicity profiling : Screen against HEK-293 or HepG2 cells with MTT assays to rule off-target effects .

How can conflicting data on reaction yields or purity be systematically addressed?

Q. Advanced

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield discrepancies .

- HPLC-DAD/MS : Track side products (e.g., de-brominated byproducts) to optimize purification protocols .

- In situ monitoring : Employ ReactIR or PAT tools to monitor reaction progression and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.